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Compound of Interest

Compound Name: ARM1

Cat. No.: B15576125 Get Quote

An in-depth guide to the mechanism of action of compounds targeting the SARM1 ARM

domain and the TRPML1 channel.

Introduction
The term "ARM1 compound" is not standard in scientific literature and appears to be

ambiguous. Based on an analysis of current research, this term could plausibly refer to two

distinct classes of molecules:

Compounds targeting the ARM (armadillo repeat) domain of the SARM1 protein: SARM1
(Sterile Alpha and TIR Motif Containing 1) is a key protein involved in axon degeneration. Its

ARM domain serves as an allosteric inhibitory site, making it a prime target for drug

discovery.

Compounds modulating the activity of the TRPML1 (Transient Receptor Potential Mucolipin

1) ion channel: TRPML1 is critical for lysosomal function and autophagy. While no specific

compound is officially named "ARM1," the context of "ARM" could be a shorthand or typo

related to its function in cellular "armamentarium" or repair mechanisms.

This guide provides a comprehensive technical overview of the mechanism of action for

compounds related to both of these potential interpretations, tailored for researchers, scientists,

and drug development professionals.

Section 1: Inhibitors of the SARM1 ARM Domain
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Sterile Alpha and TIR Motif Containing 1 (SARM1) is a crucial regulator of axon degeneration,

primarily through the NADase activity of its TIR domain.[1][2] The ARM (armadillo repeat)

domain of SARM1 functions as an allosteric inhibitory site, which can be targeted by small

molecules to prevent the pro-degenerative activity of the protein.[1]

Mechanism of Action
The primary mechanism of action for inhibitors targeting the SARM1 ARM domain is the

stabilization of the protein in its auto-inhibited, compact conformation.[1] In its resting state, the

ARM domain binds to the catalytic TIR domain, preventing it from hydrolyzing NAD+. Axon

injury leads to a conformational change that activates the TIR domain's NADase activity.

Synthetic small molecule inhibitors have been identified that bind to the ARM domain and

allosterically inhibit SARM1's NADase activity.[1] One such inhibitor, a calmidazolium

designated TK106, has been shown to not only stabilize the inhibited octameric conformation

but also a meta-stable duplex of octamers (16 protomers).[1] This duplex assembly represents

an additional layer of auto-inhibition, tightly preventing premature activation of SARM1 and

subsequent axon degeneration.[1]

Signaling Pathway of SARM1 Inhibition
The following diagram illustrates the signaling pathway of SARM1 and the mechanism of its

inhibition by compounds targeting the ARM domain.
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Caption: SARM1 activation and inhibition pathway.

Quantitative Data for SARM1 Inhibitors
The following table summarizes the quantitative data for selected SARM1 inhibitors.
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Compound IC50 (µM) Assay Conditions Reference

TK106 ≤ 10
12.5 nM hSARM1, 50

µM NAD+
[1]

TK138 ≤ 10
12.5 nM hSARM1, 50

µM NAD+
[1]

TK142 ≤ 10
12.5 nM hSARM1, 50

µM NAD+
[1]

TK210 ≤ 10
12.5 nM hSARM1, 50

µM NAD+
[1]

TK222 ≤ 10
12.5 nM hSARM1, 50

µM NAD+
[1]

Nicotinamide (NAM) 43.3
12.5 nM hSARM1, 50

µM NAD+
[1]

Experimental Protocols
High-Throughput Screening for SARM1 Inhibitors

Objective: To identify small molecules that inhibit the NADase activity of human SARM1
(hSARM1).

Reagents:

Recombinant hSARM1 protein (12.5 nM).

NAD+ (0–250 nM).

Screening compound library.

Procedure:

hSARM1 and NAD+ are incubated in the presence of individual compounds from the

screening library.
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The NADase activity is measured over time by monitoring the decrease in NAD+

concentration, often using a fluorescent assay.

Compounds that show at least 20% inhibitory activity are selected as initial hits.[1]

Validation of SARM1 Inhibitors using HPLC
Objective: To validate the inhibitory activity of hit compounds from the primary screen.

Reagents:

hSARM1 (250 nM).

NAD+ (50 µM).

Inhibitor compound (10 µM).

Procedure:

The reaction mixture is incubated to allow for NAD+ hydrolysis.

The reaction is stopped, and the remaining NAD+ is quantified using High-Performance

Liquid Chromatography (HPLC).

Compounds that inhibit ≥ 50% of NAD+ hydrolysis are considered validated hits.[1]

Experimental Workflow for SARM1 Inhibitor Discovery
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Caption: Workflow for SARM1 inhibitor discovery and characterization.

Section 2: Modulators of the TRPML1 Channel
The Transient Receptor Potential Mucolipin 1 (TRPML1) channel is a lysosomal cation channel

crucial for maintaining lysosomal function, including ion homeostasis, vesicle trafficking, and

autophagy.[3][4][5] Modulation of TRPML1 activity by small molecules has emerged as a
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promising therapeutic strategy for lysosomal storage diseases and neurodegenerative

disorders.[3][6]

Mechanism of Action
TRPML1 activity is endogenously regulated by the signaling lipid phosphatidylinositol-3,5-

bisphosphate (PI(3,5)P2).[6] Synthetic small molecules have been developed to either activate

(agonists) or inhibit (antagonists) the channel.

Agonists (e.g., ML-SA1): These compounds bind to a site within the pore-forming region of

the TRPML1 channel, between the S5 and S6 transmembrane domains.[7] This binding

induces a conformational change that opens the channel, leading to the release of cations,

primarily Ca2+, from the lysosome into the cytosol.[6][7][8] This Ca2+ release can trigger

downstream signaling events, such as the activation of transcription factor EB (TFEB), a

master regulator of lysosomal biogenesis and autophagy.[7][9]

Antagonists (e.g., ML-SI3): These compounds also bind to the hydrophobic cavity formed by

the S5, S6, and PH1 domains, the same pocket as agonists.[10] By competing with agonists,

they prevent channel activation and block the lysosomal Ca2+ efflux.[6][10]

Signaling Pathway of TRPML1 Modulation
The diagram below illustrates the signaling pathway of TRPML1 and its modulation by synthetic

compounds.
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Caption: TRPML1 channel modulation and downstream signaling.

Quantitative Data for TRPML1 Modulators
The following table provides quantitative data for commonly used TRPML1 modulators.
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Compound Type
Concentrati
on

Effect Cell Type Reference

ML-SA1 Agonist 25 µM

Reduces α-

synuclein

aggregates

HEK293T

cells
[6]

ML-SA1 Agonist 10 µM

Induces

lysosomal

Ca2+ release

Primary

motor

neurons

[8]

ML-SI3 Antagonist -

Blocks

TRPML1-

mediated

induction of

autophagy

- [10]

BAPTA-AM
Ca2+

Chelator
100 nM

Depletes

cytosolic

Ca2+

LUHMES-

derived

neurons

[6]

Experimental Protocols
Whole-Lysosome Electrophysiological Recordings

Objective: To directly measure the ion channel activity of TRPML1 in its native lysosomal

membrane.

Procedure:

Lysosomes are isolated from cells.

A patch-clamp pipette is used to form a giga-seal with the lysosomal membrane.

The membrane patch is excised to achieve a "whole-lysosome" configuration.

The current flowing through the TRPML1 channels is recorded in response to voltage

changes and the application of modulatory compounds (e.g., ML-SA1, ML-SI3, PI(3,5)P2).

[3]
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Measurement of Lysosomal Calcium Release
Objective: To measure the release of Ca2+ from lysosomes upon TRPML1 activation.

Reagents:

Genetically encoded Ca2+ indicator targeted to the lysosome (e.g., GCaMP3-ML1).

TRPML1 agonist (e.g., ML-SA1).

Procedure:

Cells are transfected with the lysosomal Ca2+ indicator.

The baseline fluorescence of the indicator is measured.

A TRPML1 agonist is added to the cells.

The change in fluorescence is monitored over time, with an increase in fluorescence

indicating Ca2+ release from the lysosome.[8]

Experimental Workflow for Studying TRPML1 Modulators
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Caption: Workflow for the discovery and characterization of TRPML1 modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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